2-Chloro-3-(pyridin-2-ylamino)naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-(pyridin-2-ylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. This compound is characterized by the presence of a chloro group at the second position, a pyridin-2-ylamino group at the third position, and a naphthalene-1,4-dione core structure. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(pyridin-2-ylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with pyridin-2-ylamine. The reaction is carried out in anhydrous methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(pyridin-2-ylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-(pyridin-2-ylamino)naphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but with an isopentylamino group instead of a pyridin-2-ylamino group.
2-Chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione: Contains a thiophen-2-ylmethylamino group.
2-Chloro-3-((furan-2-ylmethyl)amino)naphthalene-1,4-dione: Contains a furan-2-ylmethylamino group.
Uniqueness
2-Chloro-3-(pyridin-2-ylamino)naphthalene-1,4-dione is unique due to the presence of the pyridin-2-ylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
7248-75-1 |
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Molecular Formula |
C15H9ClN2O2 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
2-chloro-3-(pyridin-2-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-12-13(18-11-7-3-4-8-17-11)15(20)10-6-2-1-5-9(10)14(12)19/h1-8H,(H,17,18) |
InChI Key |
KOFBPJOIBUBKJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC=N3 |
Origin of Product |
United States |
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